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Compound of Interest

Compound Name: DMA-135 hydrochloride

Cat. No.: B10830237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of

DMA-135 hydrochloride, a small molecule inhibitor with notable antiviral activity. The

information presented herein is collated from cell-based studies, focusing on its cytotoxic

effects and mechanism of action. This document is intended to serve as a resource for

researchers and professionals in drug development, offering detailed experimental protocols

and data to support further investigation and application of this compound.

Core Toxicological Data
The primary toxicological assessment of DMA-135 in cell-based assays has focused on its

cytotoxic potential, particularly in the context of its antiviral activity against Enterovirus 71

(EV71) and SARS-CoV-2. The compound has demonstrated a favorable cytotoxicity profile,

with high concentrations required to induce cell death in the cell lines tested.

Summary of Quantitative Cytotoxicity Data
Compound Cell Line Assay Type Parameter Value

DMA-135 SF268 Not Specified CC50 >100 µM[1]

DMA-135 Vero Not Specified CC50 >100 µM[1]

DMA-135 Vero E6
ATP Content

Assay
CC50 >100 µM[2]
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CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death

of 50% of cells in a given time period.

Mechanism of Action
DMA-135 has been identified as an inhibitor of viral replication through a novel mechanism of

action. In the case of Enterovirus 71, DMA-135 targets the viral Internal Ribosome Entry Site

(IRES).[1] Specifically, it binds to the stem-loop II (SLII) domain of the IRES, inducing a

conformational change in the RNA structure. This altered conformation stabilizes a ternary

complex with the cellular protein AUF1, which in turn represses the IRES-dependent translation

of viral proteins.[1][3] This targeted action on a viral-specific process likely contributes to its low

cellular toxicity.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DMA-

135's toxicity and mechanism of action.

Cytotoxicity Assessment via Cellular ATP Content
This assay determines cell viability by measuring the amount of ATP present, which is

indicative of metabolically active cells.

Materials:

Vero E6 cells

96-well plates

Complete cell culture medium

DMA-135 hydrochloride

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

Luminometer

Procedure:
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Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2

humidified incubator.

Compound Treatment: Prepare serial dilutions of DMA-135 in culture medium. Add the

desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO)

and a positive control for cytotoxicity.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.

ATP Measurement: Equilibrate the plate and the ATP reagent to room temperature. Add the

ATP reagent to each well according to the manufacturer's instructions.

Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

CC50 value is determined by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a dose-response curve.

Dual-Luciferase Reporter Assay for IRES Activity
This assay is used to assess the inhibitory effect of DMA-135 on IRES-dependent translation.

[1]

Materials:

SF268 cells

Bicistronic reporter plasmid containing Renilla luciferase (RLuc) under a cap-dependent

promoter and Firefly luciferase (FLuc) under the EV71 IRES (pRF-EV71-5'UTR).

Transfection reagent

DMA-135 hydrochloride

Dual-Luciferase® Reporter Assay System (or equivalent)

Luminometer
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Procedure:

Cell Transfection: Transfect SF268 cells with the bicistronic reporter plasmid using a suitable

transfection reagent.

Compound Treatment: Following transfection, add varying concentrations of DMA-135 to the

cells.

Incubation: Incubate the cells for 48 hours to allow for reporter gene expression.

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

Luciferase Activity Measurement: Measure the Firefly and Renilla luciferase activities

sequentially in each lysate sample using a luminometer according to the manufacturer's

protocol.

Data Analysis: Normalize the Firefly luciferase activity (IRES-dependent) to the Renilla

luciferase activity (cap-dependent) for each treatment condition. The percentage of IRES

inhibition is calculated relative to the vehicle control.

Plaque Formation Assay for Viral Replication
This assay quantifies the amount of infectious virus produced in the presence of the

compound.[1]

Materials:

SF268 cells (for infection) and Vero cells (for plaque assay)

Enterovirus 71 (EV71)

DMA-135 hydrochloride

Cell culture medium

Agarose overlay

Crystal violet solution
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Procedure:

Infection: Infect SF268 cells with EV71 at a specific multiplicity of infection (MOI).

Compound Treatment: After viral adsorption, add various concentrations of DMA-135 to the

infected cells.

Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 48

hours).

Virus Harvesting: Harvest the supernatant containing the progeny virus.

Plaque Assay:

Plate Vero cells to form a confluent monolayer.

Perform serial dilutions of the harvested virus supernatant.

Infect the Vero cell monolayers with the diluted virus.

After adsorption, remove the inoculum and overlay the cells with a medium containing

agarose.

Incubate until plaques (zones of cell death) are visible.

Plaque Visualization and Counting: Fix the cells and stain with crystal violet. Count the

number of plaques to determine the viral titer (plaque-forming units per mL).

Data Analysis: Compare the viral titers from DMA-135-treated cells to those from untreated

control cells to determine the extent of replication inhibition.

Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity assessment and the

proposed mechanism of action of DMA-135.
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Caption: Workflow for determining compound cytotoxicity using an ATP-based assay.
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Caption: Proposed mechanism of action of DMA-135 on the Enterovirus 71 IRES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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